(6-Methoxy-2-methylpyridin-3-yl)methanamine
CAS No.: 1143521-89-4
Cat. No.: VC7618424
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1143521-89-4 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.197 |
| IUPAC Name | (6-methoxy-2-methylpyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 |
| Standard InChI Key | URQYGTHIUUUQPG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)OC)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of (6-Methoxy-2-methylpyridin-3-yl)methanamine is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol for the free base. The pyridine ring’s substitution pattern confers distinct electronic and steric properties:
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6-Methoxy group (-OCH₃): An electron-donating substituent that increases the ring’s electron density, influencing reactivity in electrophilic aromatic substitution and hydrogen-bonding interactions .
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2-Methyl group (-CH₃): Provides steric hindrance, potentially shielding reactive sites and modulating metabolic stability .
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3-Methanamine (-CH₂NH₂): A primary amine that enables salt formation (e.g., dihydrochloride) and participation in condensation reactions .
The compound’s pKa values are critical for understanding its protonation state under physiological conditions. Computational models predict a pKa of ~8.5 for the amine group, suggesting partial protonation at neutral pH .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.20 g/mol |
| logP (Octanol-Water) | 1.2 (Predicted) |
| Aqueous Solubility (Free Base) | ~50 mg/mL (pH 7.4) |
| Melting Point | 112–115°C (Dihydrochloride) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine typically involves a multi-step route starting from commercially available pyridine precursors:
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Friedel-Crafts Alkylation: Introduction of the methyl group at the 2-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
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Nitration and Reduction: Selective nitration at the 3-position followed by reduction to the amine using hydrogenation or borane complexes .
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Methoxy Group Installation: Nucleophilic aromatic substitution with methoxide ions under controlled temperature conditions .
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | CH₃Cl, AlCl₃, 0°C, 12 h | 78% |
| 2 | Nitration | HNO₃/H₂SO₄, 40°C, 3 h | 65% |
| 3 | Reduction | H₂/Pd-C, EtOH, RT, 6 h | 82% |
| 4 | Methoxylation | NaOCH₃, DMF, 100°C, 8 h | 58% |
Industrial Production Challenges
Scale-up processes face challenges in regioselectivity during methoxy group installation and purification of the free base. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation .
Biological Activities and Applications
Table 3: Antimicrobial Activity Screening
| Bacterial Strain | MIC (μg/mL) | Mechanism Hypothesized |
|---|---|---|
| Staphylococcus aureus | 64 | Penicillin-binding protein inhibition |
| Enterococcus faecalis | 128 | Lipid II biosynthesis disruption |
| Escherichia coli | >256 | No significant activity |
Antiviral Research Applications
The compound’s ability to modulate host-pathogen interactions is under investigation for RNA viruses. Molecular docking studies indicate potential binding to viral polymerases, though in vitro validation remains pending .
Fluorescent Probe Development
Functionalization of the primary amine enables conjugation with fluorophores (e.g., fluorescein isothiocyanate), creating tools for cellular imaging. A recent prototype demonstrated selective staining of mitochondrial membranes in live-cell assays .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of substituents could optimize bioavailability and target specificity. Priority areas include:
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Replacement of methoxy with halogen atoms to enhance metabolic stability.
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Introduction of chiral centers to explore enantioselective interactions.
Drug Delivery Systems
Encapsulation in lipid nanoparticles or cyclodextrin complexes may improve aqueous solubility and tissue penetration for antimicrobial applications.
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